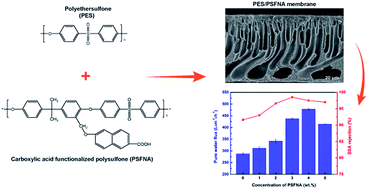Improved filtration performance and antifouling properties of polyethersulfone ultrafiltration membranes by blending with carboxylic acid functionalized polysulfone†
RSC Advances Pub Date: 2018-02-19 DOI: 10.1039/C7RA12447C
Abstract
To improve the filtration performance and antifouling properties of ultrafiltration (UF) membranes, novel polymer blend UF membranes were fabricated in this study. Carboxylic acid functionalized polysulfone (PSFNA) was synthesized by modifying polysulfone (PSF) with 6-hydroxy-2-naphthoic acid (HNA). A series of polymer blend UF membranes were fabricated by adding different amounts of PSFNA into polyethersulfone (PES) to form a homogeneous casting solution. The influences of PSFNA on the morphology, thermal stability, hydrophilicity, filtration performance and antifouling properties of the blend membranes were investigated. The results indicated that by adding PSFNA into PES membranes, the finger-like pores in the membranes became larger, and the porosity and surface hydrophilicity of the membranes were improved. Compared with the pristine PES membrane, PES/PSFNA membranes demonstrated improved filtration performance, resulting in both increased water flux and higher bovine serum albumin (BSA) rejection. At a feed pressure of 0.1 MPa, the PES/PSFNA membrane with 4.0 wt% PSFNA had a pure water flux of 478 L m−2 h−1, which was 1.7 times higher compared with the PES membrane (287 L m−2 h−1). In addition, the antifouling properties of PES membranes were also enhanced with the addition of PSFNA. The PES/PSFNA membranes with 3.0 wt% PSFNA had a total fouling ratio (TFR) of 49.6%, as compared with 62.5% for PES membranes.


Recommended Literature
- [1] Interspecies prediction of oral pharmacokinetics of different lacidipine formulations from dogs to human: physiologically based pharmacokinetic modelling combined with biorelevant dissolution
- [2] Nanomechanical sandwich assay for multiple cancer biomarkers in breast cancer cell-derived exosomes†
- [3] Thermoresponsive fluorescent polymers based on a quaterthiophene-containing boron dipyrromethene (Bodipy) dyad dispersed in silicone rubber†
- [4] Visualization of UV-induced damage on single DNA molecules†
- [5] Operando UV-Visspectroscopy of a catalytic solid in a pilot-scale reactor: deactivation of a CrOx/Al2O3 propane dehydrogenation catalyst†
- [6] Nanoarchitected graphene/copper oxide nanoparticles/MoS2 ternary thin films as highly efficient electrodes for aqueous sodium-ion batteries†
- [7] Graphene oxide-Au nano particle coated quartz crystal microbalance biosensor for the real time analysis of carcinoembryonic antigen†
- [8] The mechanism of carbonate formation on Pd–Al2O3 catalysts†
- [9] Deposition of germanium by laser-induced photolysis of organogermanes in the liquid phase
- [10] Cationization of Eucalyptus wood waste pulps with diverse lignin contents for potential application in colored wastewater treatment










